molecular formula C13H12F3NO3 B12000322 Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate

Cat. No.: B12000322
M. Wt: 287.23 g/mol
InChI Key: CYSKFJCLFAQXJX-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is a synthetic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate typically involves the reaction of indole derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of ethyl trifluoropyruvate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its indole moiety, which is common in many natural products.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate is unique due to the combination of its trifluoromethyl group and indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H12F3NO3/c1-2-20-11(18)12(19,13(14,15)16)9-7-17-10-6-4-3-5-8(9)10/h3-7,17,19H,2H2,1H3

InChI Key

CYSKFJCLFAQXJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)O

Origin of Product

United States

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